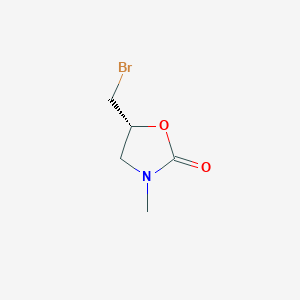

(R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a chiral oxazolidinone derivative. This compound is of significant interest in organic chemistry due to its potential applications in asymmetric synthesis and as a building block for more complex molecules. The presence of both bromomethyl and methyl groups on the oxazolidinone ring imparts unique reactivity and stereochemical properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by the cyclization of amino alcohols with carbonyl compounds under acidic or basic conditions.

Bromomethylation: The introduction of the bromomethyl group is usually achieved through the bromination of a methyl group attached to the oxazolidinone ring. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Industrial Production Methods

Industrial production of ®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Análisis De Reacciones Químicas

Types of Reactions

®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups present in the molecule.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative of the oxazolidinone.

Aplicaciones Científicas De Investigación

®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One has several applications in scientific research:

Asymmetric Synthesis: It is used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those requiring chiral centers.

Material Science: It is used in the development of new materials with specific stereochemical properties.

Biological Studies: The compound is employed in studies related to enzyme inhibition and protein-ligand interactions.

Mecanismo De Acción

The mechanism of action of ®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One involves its interaction with nucleophiles and electrophiles due to the presence of the bromomethyl group. This group is highly reactive and can form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxazolidinone ring provides a rigid framework that helps in maintaining the stereochemical integrity of the molecule during these interactions.

Comparación Con Compuestos Similares

Similar Compounds

(S)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One: The enantiomer of the compound, which has similar chemical properties but different biological activities due to its opposite chirality.

5-Chloromethyl-3-Methyl-Oxazolidin-2-One: A similar compound with a chlorine atom instead of bromine, which may exhibit different reactivity and selectivity.

5-Methyl-3-Methyl-Oxazolidin-2-One:

Uniqueness

®-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is unique due to its specific stereochemistry and the presence of the bromomethyl group. This combination allows for selective reactions and applications in asymmetric synthesis, making it a valuable tool in organic chemistry and related fields.

Actividad Biológica

(R)-5-Bromomethyl-3-Methyl-Oxazolidin-2-One is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic ring containing both oxygen and nitrogen atoms, along with a bromomethyl substituent that enhances its reactivity. The molecular formula is C6H8BrN1O2 with a molecular weight of approximately 202.04 g/mol. The presence of the bromine atom significantly influences the compound's interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with nucleophiles and electrophiles due to the highly reactive bromomethyl group. This group can form covalent bonds with various biological molecules, potentially inhibiting enzyme activity or altering protein function. The oxazolidinone ring provides structural rigidity that helps maintain stereochemical integrity during these interactions.

Antimicrobial Activity

Oxazolidinones, including this compound, are known for their antibacterial properties. They inhibit bacterial protein synthesis by binding to the ribosomal RNA of the 50S subunit, thereby preventing the formation of functional ribosomes necessary for protein translation. This mechanism is particularly effective against Gram-positive bacteria and some resistant strains .

Structure-Activity Relationships (SAR)

Research has shown that modifications in substituents on the oxazolidinone scaffold significantly affect biological activity. For instance, compounds with halogenated groups often exhibit enhanced efficacy against resistant bacterial strains due to increased lipophilicity and improved binding affinity to ribosomal targets .

Table 1: Comparison of Oxazolidinone Derivatives

| Compound Name | Key Features | Antimicrobial Activity |

|---|---|---|

| This compound | Bromomethyl group; moderate reactivity | Effective against Gram-positive bacteria |

| 5-(Chloromethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one | Chlorine substituent; less reactive | Lower efficacy than brominated analogs |

| 5-(Iodomethyl)-3-(2-methylphenyl)-1,3-oxazolidin-2-one | Iodine substituent; more reactive | Higher efficacy against resistant strains |

Case Studies

- Inhibition of Protein Synthesis : A study demonstrated that this compound effectively inhibited protein synthesis in Staphylococcus aureus and E. coli strains. The compound exhibited an IC50 value indicating significant inhibition at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

- Resistance Profiles : Research focusing on structure–uptake relationships indicated that modifications in the oxazolidinone structure could overcome resistance mechanisms in Gram-negative bacteria. Compounds similar to this compound were tested against various strains, revealing that specific structural features could enhance permeability and reduce efflux pump susceptibility .

Propiedades

IUPAC Name |

(5R)-5-(bromomethyl)-3-methyl-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3H2,1H3/t4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQHCGRUPKXGSBU-BYPYZUCNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](OC1=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.